molecular formula C17H16FNO4S B6412767 5-FLUORO-3-[3-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID CAS No. 1261916-07-7

5-FLUORO-3-[3-(PYRROLIDINYLSULFONYL)PHENYL]BENZOIC ACID

Cat. No.: B6412767
CAS No.: 1261916-07-7
M. Wt: 349.4 g/mol
InChI Key: NIBLFLPRJXXTBR-UHFFFAOYSA-N
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Description

5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid: is an organic compound with the molecular formula C17H16FNO4S and a molecular weight of 349.38 g/mol This compound is characterized by the presence of a fluorine atom, a pyrrolidinylsulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidinylsulfonyl intermediate.

    Coupling Reaction: The intermediate is then coupled with a fluorinated benzene derivative under specific conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylsulfonyl group.

    Reduction: Reduction reactions can occur at the benzoic acid moiety.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted benzoic acids.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The fluorine atom and pyrrolidinylsulfonyl group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

  • 5-Fluoro-2-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid
  • 5-Fluoro-4-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid
  • 3-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid

Comparison:

  • Structural Differences: The position of the fluorine atom and the pyrrolidinylsulfonyl group varies among these compounds.
  • Chemical Properties: These structural differences lead to variations in their chemical reactivity and physical properties.
  • Biological Activity: The unique arrangement of functional groups in 5-Fluoro-3-[3-(pyrrolidinylsulfonyl)phenyl]benzoic acid may confer distinct biological activities compared to its analogs.

Properties

IUPAC Name

3-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c18-15-9-13(8-14(10-15)17(20)21)12-4-3-5-16(11-12)24(22,23)19-6-1-2-7-19/h3-5,8-11H,1-2,6-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBLFLPRJXXTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692321
Record name 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-07-7
Record name 5-Fluoro-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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